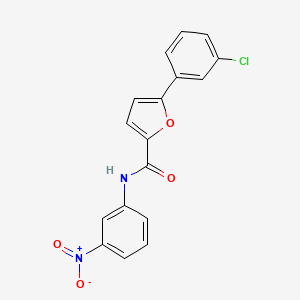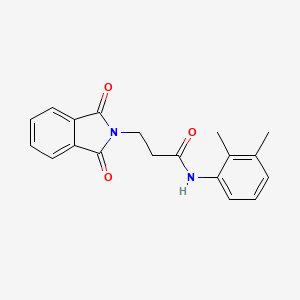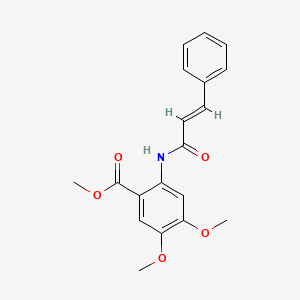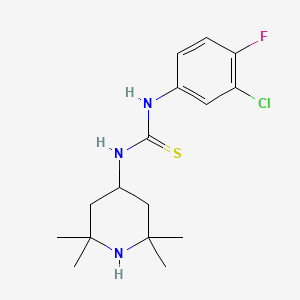
5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention among researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been suggested that the compound may inhibit the activity of various kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide are diverse and depend on the concentration and duration of exposure. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been reported to inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is its broad range of potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is relatively easy to synthesize and can be obtained in reasonable yields. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments. Furthermore, the compound's mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
将来の方向性
There are several future directions for research on 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide. One potential direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the compound's potential as a therapeutic agent for various cancers. Additionally, further research is needed to elucidate the compound's mechanism of action and to identify potential targets for drug development. Finally, the compound's potential toxicity should be further investigated to ensure its safety for use in various experiments.
合成法
The synthesis of 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide involves the reaction of 3-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of furfurylamine and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of the product is approximately 60%, and the purity can be increased by recrystallization.
科学的研究の応用
5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been suggested that the compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-(3-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-4-1-3-11(9-12)15-7-8-16(24-15)17(21)19-13-5-2-6-14(10-13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDISZCJWILWCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)




![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)
